![molecular formula C19H19N3O4 B2487102 6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 853617-46-6](/img/structure/B2487102.png)

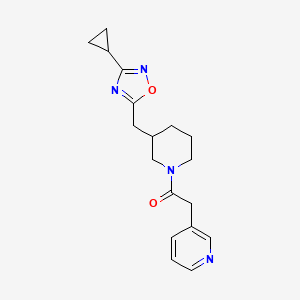

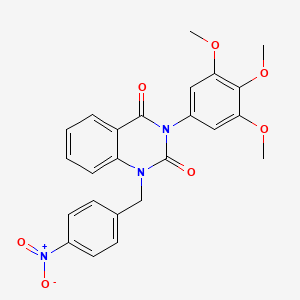

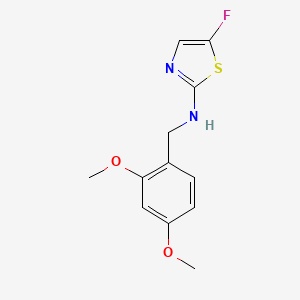

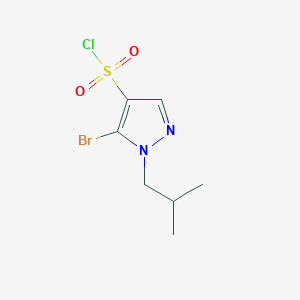

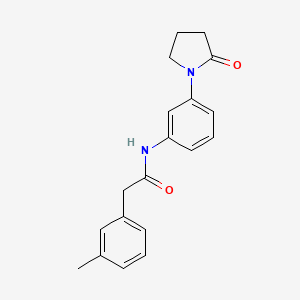

6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of related compounds has been demonstrated through various methods, including a [4+2]-cycloaddition reaction for pyrrolo[2,3-d]pyrimidine derivatives, indicating a potential pathway for synthesizing the target compound. This method involves the reaction of furan-2,3-dione derivatives with isocyanates under low-temperature conditions to yield pyrrolopyrimidine derivatives with significant structural similarities to the target molecule (Adams et al., 2005).

Molecular Structure Analysis

Structural and electronic properties of closely related molecules have been investigated theoretically, providing insights into the electronic configuration and relative stability of such compounds. These studies underscore the importance of substituents on the pyrimidine ring in determining the molecular properties, which could be extrapolated to understand the structural nuances of the target compound (Essa & Jalbout, 2008).

Chemical Reactions and Properties

The compound’s synthesis pathway suggests reactive intermediates that could undergo further functionalization. Studies on furo[3,4-d]pyrimidine-2,4-diones showcase efficient pathways to introduce diverse substituents, hinting at the chemical reactivity and possible transformations of the target molecule (De Coen et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The title compound is part of a broader class of compounds explored for their unique chemical structures and properties. One study detailed the synthesis of a related compound through a [4+2]-cycloaddition reaction, highlighting the methodological advances in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. This work underscores the compound's relevance in synthetic organic chemistry and the exploration of novel reaction pathways (Adams et al., 2005).

Another study focused on the synthesis of functionalized furo[3,4-d]pyrimidine-2,4-diones, demonstrating a straightforward three-step pathway. This research adds to the understanding of how variations of the compound can be synthesized and functionalized, providing a foundation for developing new heterocycles with potential applications in various fields, including medicinal chemistry and materials science (De Coen et al., 2015).

Applications in Heterocyclic Chemistry

Research on functionalized 1H-pyrimidine-2-ones/thiones and related compounds has contributed to the development of new methodologies for constructing complex heterocycles. These efforts include the synthesis of derivatives with potential biological activity, illustrating the compound's role in advancing the field of heterocyclic chemistry and drug discovery (Sarıpınar et al., 2006).

The synthesis of novel dicationic imidazo[1,2-a]pyridines and related compounds for antiprotozoal applications demonstrates the potential of derivatives of the parent compound in therapeutic contexts. This research signifies the compound's importance in the search for new treatments for protozoal infections, emphasizing its value in medicinal chemistry (Ismail et al., 2004).

Eigenschaften

IUPAC Name |

6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-21-15-11-22(10-14-4-3-9-26-14)18(23)16(15)17(20-19(21)24)12-5-7-13(25-2)8-6-12/h3-9,17H,10-11H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDPKXOEPHXHNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)OC)C(=O)N(C2)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2487024.png)

![(Z)-ethyl 1-benzyl-2-((2,3-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2487025.png)

![(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2487027.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2487034.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2487036.png)

![Ethyl 4-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2487037.png)